molecular formula C5H3Br2N B049186 2,3-Dibromopyridine CAS No. 13534-89-9

2,3-Dibromopyridine

Cat. No. B049186
CAS RN: 13534-89-9
M. Wt: 236.89 g/mol
InChI Key: SLMHHOVQRSSRCV-UHFFFAOYSA-N
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Description

2,3-Dibromopyridine is a brominated derivative of pyridine, a basic heterocyclic organic compound. It is an important chemical used in various synthesis and research applications.

Synthesis Analysis

  • Regioselective Suzuki Cross-Coupling Reactions : 2,4-Dibromopyridine, closely related to 2,3-Dibromopyridine, undergoes Suzuki cross-coupling reactions selectively at position 2 with alkenyl(aryl) boronic acids under palladium catalysis (Sicre, Alonso-Gómez, & Cid, 2006).
  • Selective Synthesis : The selective synthesis of bromo and dibromo bipyridines, including methods relevant for dibromopyridine derivatives, has been reported (Romero & Ziessel, 1995).

Molecular Structure Analysis

  • Crystal and Molecular Structures : The molecular structures of nitro derivatives of aminopyridines have been determined, providing insights into the structural characteristics of pyridine derivatives (Bryndal et al., 2012).

Chemical Reactions and Properties

  • Reactivity of Halogen Atoms : The reactivity of halogen atoms in dihydroxypyridine, similar to dibromopyridine, has been studied, revealing insights into the chemical behavior of brominated pyridines (Hertog, Combe, & Kolder, 2010).

Physical Properties Analysis

  • Structural Characterization : The preparation and structural characterization of compounds involving pyridine derivatives, including aminopyridine, provide information on the physical properties of these compounds (Goher & Mak, 1984).

Chemical Properties Analysis

  • Electrochemistry and Spectroscopic Characterization : Studies on diferrocenylpyridine, which shares structural similarities with dibromopyridine, offer insights into the chemical properties, including electrochemistry and spectroscopic characteristics of pyridine derivatives (Wright, Shaffer, McAdam, & Crowley, 2012).

Scientific Research Applications

  • Synthesis of Bioactive Compounds : Bolliger, Oberholzer, and Frech (2011) discussed the synthesis of 2-aminopyridines from dibromopyridines, highlighting their significance in creating bioactive natural products and medicinal compounds (Bolliger, Oberholzer, & Frech, 2011).

  • Biological Sensing and Iron Complexes : Halcrow (2005) noted that compounds like 2,6-bis(pyrazolyl)pyridines, which can be related to dibromopyridines, have applications in biological sensing and iron complexes that exhibit unique spin-state transitions (Halcrow, 2005).

  • Bioactivity against Bacteria and Fungi : A study by Akram et al. (2020) showed that a novel derivative of 3,5-dibromopyridine exhibited promising bioactivity against bacteria and fungi (Akram et al., 2020).

  • Metal-Complexing Molecular Rods : Schwab, Fleischer, and Michl (2002) demonstrated the efficient synthesis of brominated bipyridines and bipyrimidines, useful in the preparation of metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).

  • Proton Conducting Polypyridines : Takei et al. (2012) found that dibromopyridines with -(CH2)m-SO3Na groups could be converted into polypyridines with proton conducting properties and high oxidation stability (Takei et al., 2012).

  • Catalysis in Various Reactions : Winter, Newkome, and Schubert (2011) reported that terpyridines and their transition metal complexes, which can be derived from dibromopyridines, catalyze a wide range of reactions in fields like artificial photosynthesis and biochemical transformations (Winter, Newkome, & Schubert, 2011).

Safety And Hazards

2,3-Dibromopyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of 2,3-Dibromopyridine could involve its use in the synthesis of new drugs and bioactive molecules . Its unique structure and properties make it a valuable compound in the field of medicinal chemistry .

properties

IUPAC Name

2,3-dibromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMHHOVQRSSRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355743
Record name 2,3-Dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromopyridine

CAS RN

13534-89-9
Record name 2,3-Dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dibromopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
PC Gros, F Elaachbouni - Chemical communications, 2008 - pubs.rsc.org
Bromine–lithium exchange under non-cryogenic conditions: TMSCH 2 Li– LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine - Chemical Communications (RSC Publishing) …
Number of citations: 13 pubs.rsc.org
KTJ Loones, BUW Maes, WA Herrebout, RA Dommisse… - Tetrahedron, 2007 - Elsevier
The intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines and N-(2-chloropyridin-3-yl)azaheteroarylamines was investigated. In this way we unraveled the …
Number of citations: 22 www.sciencedirect.com
KTJ Loones, BUW Maes, RA Dommisse - Tetrahedron, 2007 - Elsevier
In this paper we report regioselective tandem metal-catalyzed aminations on dihaloquinolines (2-chloro-3-iodoquinoline and 2,3-dibromoquinoline) with amino(benzo)(di)azines. Eight …
Number of citations: 42 www.sciencedirect.com
A Nagaki, S Yamada, M Doi, Y Tomida… - Green chemistry, 2011 - pubs.rsc.org
A flow microreactor method for the synthesis of disubstituted pyridines by generation of pyridyllithiums followed by reactions with electrophiles has been developed. By using a short …
Number of citations: 67 pubs.rsc.org
HNM van der Lans… - Recueil des Travaux …, 1968 - Wiley Online Library
Whereas it is very likely that 2, 3-dehydropyridine-N-oxide is formed as a reaction intermediate 3, there is less evidence for the generation of 2, 3-dehydropyridine, the fact that by …
Number of citations: 12 onlinelibrary.wiley.com
M Van Ammers, B Haase - Tetrahedron, 1962 - Elsevier
Pyridine-N-oxide has been brominated with a mixture of bromine and fuming sulphuric acid. 3-Bromopyridine-N-oxide is formed as the chief product together with 2,5- and 3,4-dibromo-…
Number of citations: 21 www.sciencedirect.com
AP Krapcho, SN Haydar - Heterocyclic Communications, 1998 - degruyter.com
Facile, temperature dependent displacements of chloride by bromide have been found in the diazotizations of 3-amino-2-chloropyridine (1a) or 5-amino-2-chloropyridine (1b), followed …
Number of citations: 0 www.degruyter.com
R Margabandu, K Subramani - Asian Journal of Research in …, 2011 - indianjournals.com
The aryl cc bond formation is accomplished via Suzuki coupling by treating aryl boronic acid with aryl halide in the presence of Pd (0) complexes and base. The reactivity order of aryl …
Number of citations: 0 www.indianjournals.com
DI Tonkoglazova, LM Oryabinskaya… - Organic & …, 2022 - pubs.rsc.org
Novel pyrene-based double aza- and diaza[4]helicenes have been prepared through a five-step synthetic sequence in overall good yields. Commercially available 2,3-dihaloazines (2,3…
Number of citations: 1 pubs.rsc.org
TRM Rauws, C Biancalani, JW De Schutter, BUW Maes - Tetrahedron, 2010 - Elsevier
Inter- and intramolecular transition metal-catalyzed amination of 2-chloro-3-iodopyridine and 2,3-dibromopyridine, respectively, with benzodiazinamines yielded six hitherto unknown …
Number of citations: 29 www.sciencedirect.com

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